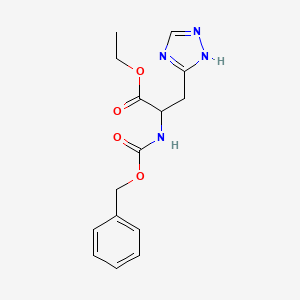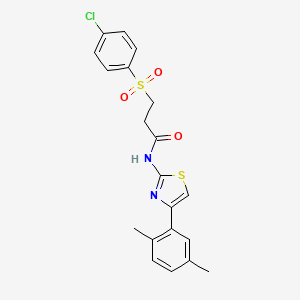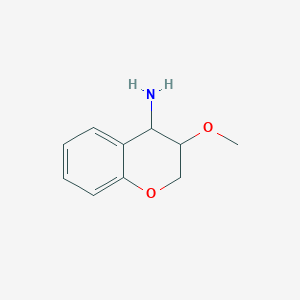![molecular formula C19H13F2N3O2 B2413325 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one CAS No. 2380182-90-9](/img/structure/B2413325.png)
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DFP-10825 and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific receptors or enzymes in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell division and proliferation. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one has a wide range of biochemical and physiological effects. This compound has been found to have anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell division and proliferation. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, antitumor, and antioxidant properties, as well as neuroprotective effects. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may be useful in the study of cell division and proliferation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain a pure sample.
Orientations Futures
There are several future directions for the study of 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one. One potential direction is the study of its potential applications in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, further research may be conducted to elucidate the mechanism of action of this compound and its potential applications in the study of cell division and proliferation. Finally, the development of more efficient synthesis methods for this compound may make it more accessible for use in scientific research.
Méthodes De Synthèse
The synthesis of 7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one is a complex process that involves several steps. The first step involves the reaction of 3,4-difluoroaniline with 4-methoxyphenylacetic acid to form the corresponding amide. The amide is then reacted with 2,3-dichloroquinoxaline in the presence of a base to form the desired compound. The final product is purified by column chromatography to obtain a pure sample.
Applications De Recherche Scientifique
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell division and proliferation.
Propriétés
IUPAC Name |
7-(3,4-difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2/c1-26-14-5-2-12(3-6-14)17-11-23-8-9-24(19(25)18(23)22-17)13-4-7-15(20)16(21)10-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYHQDIFLJUKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CN(C(=O)C3=N2)C4=CC(=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)
![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)



![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)



![8-Fluoro-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline](/img/structure/B2413262.png)
![N-(4-fluorobenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2413264.png)
